molecular formula C8H16O2 B12732817 Pentanoic acid, 2-(1-methylethyl)-, (2S)- CAS No. 247182-97-4

Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Cat. No.: B12732817
CAS No.: 247182-97-4
M. Wt: 144.21 g/mol
InChI Key: ODPKTGAWWHZBOY-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-pentenoic acid, with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2S)-2-(1-methylethyl)pentanoic acid may involve the use of catalytic hydrogenation of 2-(1-methylethyl)pent-2-enoic acid. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropyl group can undergo substitution reactions, where halogenation can be achieved using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: 2-(1-methylethyl)pentan-2-one.

    Reduction: 2-(1-methylethyl)pentanol.

    Substitution: 2-(1-chloroethyl)pentanoic acid.

Scientific Research Applications

(2S)-2-(1-methylethyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Valproic acid: A well-known anticonvulsant with a similar structure but different substituents.

    2-methylpentanoic acid: Another derivative of pentanoic acid with a methyl group instead of an isopropyl group.

Uniqueness

(2S)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

247182-97-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-propan-2-ylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1

InChI Key

ODPKTGAWWHZBOY-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCC(C(C)C)C(=O)O

Origin of Product

United States

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